Fmoc-Homoarg(Pmc)-OH

Description

BenchChem offers high-quality Fmoc-Homoarg(Pmc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Homoarg(Pmc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

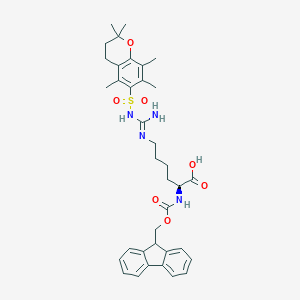

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)24-17-18-36(4,5)47-31(21)24)48(44,45)40-34(37)38-19-11-10-16-30(33(41)42)39-35(43)46-20-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,29-30H,10-11,16-20H2,1-5H3,(H,39,43)(H,41,42)(H3,37,38,40)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSYLAIWMWFQRW-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Homoarg(Pmc)-OH for Advanced Peptide Synthesis

This document serves as a comprehensive technical guide for researchers, chemists, and professionals in drug development on the strategic use of N-α-Fmoc-N-ω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-homoarginine , hereafter referred to as Fmoc-Homoarg(Pmc)-OH . We will move beyond simple procedural outlines to explore the chemical rationale, critical parameters, and expert insights necessary for the successful incorporation of this non-canonical amino acid into complex peptide sequences.

Introduction: The Strategic Value of Homoarginine in Peptide Design

Homoarginine, an analogue of arginine featuring an additional methylene group in its side chain, is a valuable tool for modifying peptide structure and function. This extension shifts the guanidinium group further from the peptide backbone, subtly altering its pKa, steric profile, and potential for hydrogen bonding. These modifications can lead to enhanced biological activity, improved stability against enzymatic degradation, or altered receptor-binding affinities.

The synthesis of homoarginine-containing peptides is facilitated by Fmoc-Homoarg(Pmc)-OH. This reagent is engineered for compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS). The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the nucleophilic side-chain guanidinium group is protected by the acid-labile 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. This orthogonal protection scheme is fundamental to modern peptide chemistry, allowing for sequential, controlled chain elongation.

Core Chemical Profile and Structure

A precise understanding of the reagent's properties is the foundation of its effective use. The key physicochemical data for Fmoc-Homoarg(Pmc)-OH are summarized below.

| Property | Value | Source |

| Full Chemical Name | N-α-Fmoc-N-ω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-homoarginine | [1] |

| Synonym | Fmoc-L-HomoArg(Pmc)-OH | [1] |

| CAS Number | 214852-52-5 | [1] |

| Molecular Formula | C₃₆H₄₄N₄O₇S | [1][2] |

| Molecular Weight | 676.8 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Purity (Typical) | ≥99% (HPLC) | [1] |

| Solubility | Soluble in DMF, NMP, DMSO |

Chemical Structure Diagram

Caption: Structure of Fmoc-Homoarg(Pmc)-OH.

Integration into Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Homoarg(Pmc)-OH follows the well-established rhythm of Fmoc SPPS. The cycle involves the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next activated amino acid.

General SPPS Workflow for Amino Acid Incorporation

Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Step-by-Step Protocol: Coupling of Fmoc-Homoarg(Pmc)-OH

Efficient coupling is critical to avoid deletion sequences and ensure high purity of the crude product. Onium salt-based activators like HBTU are widely used for their efficiency and low rates of racemization.

Reagents:

-

Fmoc-Homoarg(Pmc)-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

Deprotected peptidyl-resin

Methodology:

-

Resin Preparation: Following N-terminal Fmoc deprotection and thorough washing with DMF, the resin is ready for coupling. Ensure the resin is well-swelled in DMF.

-

Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Homoarg(Pmc)-OH (3 eq. relative to resin functionalization) and HBTU (2.9 eq.) in a minimal volume of DMF.

-

Initiate Activation: Add DIPEA (6 eq.) to the activation solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature. A color change (typically to yellow) is often observed.

-

Coupling Reaction: Add the activated amino acid solution to the vessel containing the peptidyl-resin.

-

Agitation: Agitate the reaction mixture via shaking, bubbling, or stirring for 1-2 hours at room temperature.

-

Reaction Monitoring: Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete consumption of the free primary amine, signifying a successful coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.

Expertise & Causality:

-

Use of Equivalents: A stoichiometric excess of reagents is used to drive the reaction to completion, overcoming the kinetic challenges of a solid-phase reaction.

-

Pre-activation: This step ensures the formation of the HOBt active ester of the amino acid before it is introduced to the resin. This minimizes the risk of the resin-bound amine reacting directly with HBTU, which can cap the peptide chain.

-

DIPEA as Base: DIPEA is a sterically hindered, non-nucleophilic base. It is strong enough to deprotonate the carboxylic acid and facilitate activation but does not attack the Fmoc group, preserving N-terminal protection.

Step-by-Step Protocol: Final Cleavage and Deprotection

The final step liberates the synthesized peptide from the solid support and removes all acid-labile side-chain protecting groups, including the Pmc group.

Reagents:

-

Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O), deionized

-

Dichloromethane (DCM)

-

Cold Diethyl Ether

Cleavage Cocktail (Reagent K alternative):

-

TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . This is a standard, effective cocktail for most peptides, especially those containing Pmc-protected arginine and Boc-protected tryptophan.

Methodology:

-

Resin Preparation: Wash the final peptidyl-resin thoroughly with DCM to remove residual DMF and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin in a suitable reaction vessel (approx. 10 mL per 0.5 g of resin).

-

Incubation: Gently agitate the slurry at room temperature for 2-4 hours. Peptides with multiple Pmc groups may require longer cleavage times.

-

Peptide Collection: Filter the resin and collect the filtrate, which contains the dissolved peptide. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.

-

Peptide Precipitation: Add the combined TFA filtrate dropwise into a centrifuge tube containing a large volume (approx. 10-fold) of cold diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Resuspend the pellet in fresh cold ether and repeat the centrifugation and decanting process twice more to remove residual scavengers and cleaved protecting groups.

-

Drying: After the final ether wash, dry the peptide pellet under vacuum to yield the crude product.

Trustworthiness & Self-Validation:

-

The Role of Scavengers: During acidolysis, the Pmc group and other protecting groups are cleaved, generating highly reactive carbocations. TIS is a critical scavenger that efficiently quenches these cations, preventing them from re-attaching to or modifying sensitive residues like tryptophan and methionine. Water acts as an additional scavenger and aids in peptide solvation. The inclusion of these scavengers is a self-validating system; their absence would predictably lead to a lower purity and yield of the target peptide due to side reactions.

Analytical Characterization and Troubleshooting

The crude peptide should be analyzed by Reverse-Phase HPLC (RP-HPLC) to assess purity and by Mass Spectrometry (MS) to confirm the correct molecular weight, verifying the successful incorporation of homoarginine. Purification is typically achieved using preparative RP-HPLC.

-

Common Issue: Incomplete coupling of Fmoc-Homoarg(Pmc)-OH.

-

Reason: The bulky nature of the Pmc group can cause steric hindrance, slowing reaction kinetics.

-

Solution: If a ninhydrin test is positive after the initial coupling, perform a second coupling with a fresh solution of activated amino acid before proceeding to the next cycle.

-

Conclusion

Fmoc-Homoarg(Pmc)-OH is a robust and essential building block for the synthesis of peptides containing the non-canonical amino acid homoarginine. Its successful application is not merely procedural but relies on a foundational understanding of reaction kinetics, the principles of orthogonal protection, and the critical role of activation and scavenging strategies. By adhering to the detailed protocols and understanding the underlying chemical logic presented in this guide, researchers can confidently and efficiently synthesize high-quality, complex peptides for a wide range of scientific and therapeutic applications.

References

-

PubChem. (n.d.). Fmoc-L-beta-Homoarginine(Pmc). National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-homoarg-OH. National Center for Biotechnology Information. Retrieved from [Link]

-

Sivakumar, K., et al. (2015). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Organic Process Research & Development, 19(10), 1475–1479. Available at: [Link]

-

Jayanth, K., et al. (2014). Enantioselective Syntheses of γ-Fmoc-Pbf-[2-13C]-L-arginine and Fmoc-[1,3-13C2]-L-proline. Department of Biochemistry, University of Nebraska-Lincoln. Available at: [Link]

Sources

A Comprehensive Technical Guide to Fmoc-Homoarg(Pmc)-OH: Properties, Synthesis, and Strategic Application

Executive Summary

Fmoc-L-Homoarginine(Pmc)-OH is a specialized amino acid derivative crucial for the synthesis of modified peptides with enhanced therapeutic potential. As an analogue of arginine featuring an additional methylene group, homoarginine provides unique steric and basicity properties that can improve a peptide's stability, receptor affinity, and resistance to enzymatic degradation.[1][2] This guide offers an in-depth exploration of the physicochemical properties of Fmoc-Homoarg(Pmc)-OH, the strategic implications of its Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group, and detailed protocols for its application in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Particular emphasis is placed on the causality behind experimental choices, potential side reactions associated with the Pmc group, and mitigation strategies to ensure high-fidelity peptide synthesis for research and drug development professionals.

Introduction to Homoarginine in Peptide Science

The rational design of therapeutic peptides often involves the incorporation of non-proteinogenic amino acids to overcome the limitations of native sequences, such as poor metabolic stability.[2] Homoarginine (Har), a higher homologue of arginine, is a prime candidate for such modifications.[3]

-

Structural Distinction: Homoarginine extends the aliphatic side chain of arginine by one methylene group before the guanidinium head. This subtle change significantly alters the spatial presentation and pKa of the guanidino group, influencing hydrogen bonding and electrostatic interactions at the target receptor.

-

Biochemical Impact: A key advantage of substituting arginine with homoarginine is the enhanced resistance to degradation by trypsin-like serine proteases, which typically cleave at the C-terminus of Arg and Lys residues.[1] This modification can prolong the in vivo half-life of a peptide therapeutic.

-

The Role of Protecting Groups: To successfully incorporate homoarginine into a growing peptide chain via SPPS, orthogonal protecting groups are essential.[4][5]

-

Fmoc (9-fluorenylmethoxycarbonyl): This base-labile group protects the α-amino function, allowing for its selective removal at each cycle of peptide elongation without affecting acid-labile side-chain protectors.[6]

-

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): This acid-labile group shields the highly nucleophilic guanidino side chain of homoarginine, preventing it from engaging in unwanted side reactions during peptide coupling.[7]

-

Core Physicochemical Properties of Fmoc-Homoarg(Pmc)-OH

A thorough understanding of the reagent's physical and chemical characteristics is fundamental to its effective use.

Chemical Structure

The structure combines the homoarginine backbone with the bulky, lipophilic Fmoc and Pmc protecting groups.

Caption: Structure of Fmoc-L-Homoarginine(Pmc)-OH.

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Formula | C₃₆H₄₄N₄O₇S | [8] |

| Molecular Weight | 676.8 g/mol | [8] |

| Appearance | White to off-white powder | [8][9] |

| Purity (Typical) | ≥99% (HPLC) | [8] |

| Solubility | Soluble in DMF, NMP; slightly soluble in water. | [9][10][11] |

| Storage Conditions | Room temperature, sealed in dry, dark conditions. | [9] |

Solubility and Handling

While generally soluble in standard SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), the bulky and hydrophobic nature of the Fmoc and Pmc groups can sometimes lead to slow dissolution.[10]

-

Expert Insight: For difficult-to-dissolve batches, gentle warming or the addition of a small percentage of Dimethyl sulfoxide (DMSO) can aid solubilization.[10] It is critical to use high-quality, amine-free DMF, as trace amounts of dimethylamine can cause premature Fmoc-deprotection of the amino acid stock solution.[11]

The Strategic Role and Chemistry of the Pmc Protecting Group

The choice of a side-chain protecting group for arginine and its analogues is a critical decision in peptide synthesis strategy. The Pmc group was developed as a more acid-labile alternative to older groups like Mtr, simplifying the final deprotection step.[7]

Cleavage Mechanism and Lability

The Pmc group is removed concurrently with peptide cleavage from most acid-labile resins (e.g., Wang, Rink Amide) using a high concentration of Trifluoroacetic Acid (TFA).[12] The cleavage proceeds via an acid-catalyzed Sₙ1 mechanism, generating a stable tertiary carbocation from the chroman ring, which liberates the free guanidino group.

-

Comparative Lability: The Pmc group is less acid-labile than the more modern Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.[12] Cleavage of Pmc typically requires 1-3 hours in TFA, whereas Pbf can often be removed faster. The general order of increasing acid lability for common sulfonyl-based Arg protecting groups is: Tos < Mtr < Pmc < Pbf.[12]

Critical Side Reaction: Pmc Alkylation of Tryptophan

The primary drawback of the Pmc group is its propensity to cause a significant side reaction during TFA cleavage. The electrophilic Pmc cation generated upon cleavage can be attacked by the nucleophilic indole ring of Tryptophan (Trp), resulting in irreversible alkylation of the Trp side chain.[7][13]

-

Causality: This side reaction is most pronounced when the Arg(Pmc) and Trp residues are spatially close within the peptide sequence, facilitating intramolecular transfer.[13] The yield of the desired peptide can be substantially reduced, with one study noting only 46% recovery for a Trp-containing peptide synthesized with Arg(Pmc).[7][14]

-

Mitigation Strategy: To prevent this side reaction, it is imperative to:

-

Use Scavengers: A "cleavage cocktail" containing nucleophilic scavengers is mandatory. Reagents like water, triisopropylsilane (TIS), and thioanisole act as traps for the Pmc cation.[15]

-

Protect Tryptophan: For sequences containing both Arg(Pmc) and Trp, the use of an acid-stable protecting group on the tryptophan indole nitrogen, such as Fmoc-Trp(Boc)-OH, is strongly recommended.

-

Consider Alternatives: In challenging cases, particularly for peptides with multiple Trp and Arg residues, switching to the less problematic Fmoc-Arg(Pbf)-OH is the preferred strategy.[7]

-

Caption: Decision workflow for selecting an Arg/Har protecting group.

Experimental Protocols and Methodologies

The following protocols represent self-validating, field-proven methodologies for the successful incorporation of Fmoc-Homoarg(Pmc)-OH.

Protocol: Standard Coupling in Fmoc-SPPS

This protocol details a single coupling cycle for adding Fmoc-Homoarg(Pmc)-OH to a resin-bound peptide chain with a free N-terminal amine.

Caption: Standard workflow for one SPPS coupling cycle.

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-7 minutes. Drain and repeat once.[16] This step liberates the N-terminal amine for the next coupling reaction.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove residual piperidine, which would otherwise neutralize the incoming activated amino acid.

-

Amino Acid Activation: In a separate vessel, pre-activate Fmoc-Homoarg(Pmc)-OH. For a 0.1 mmol scale synthesis, dissolve Fmoc-Homoarg(Pmc)-OH (0.3 mmol), HBTU (0.29 mmol), and N,N-Diisopropylethylamine (DIPEA) (0.6 mmol) in DMF.

-

Causality: HBTU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive ester, facilitating rapid amide bond formation.[6] DIPEA acts as the base required for this activation.

-

-

Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

-

Validation: Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) confirms the complete consumption of free amines and a successful coupling. If the test is positive, the coupling step should be repeated.

-

Final Wash: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.

Protocol: Final Cleavage and Deprotection

This protocol is for the final step: cleaving the peptide from the resin and removing all acid-labile side-chain protecting groups, including Pmc.

Reagent Preparation (Cleavage Cocktail "Reagent K" - Modified):

-

TFA / Water / Phenol / Thioanisole / Triisopropylsilane (TIS)

-

Ratio: 82.5 : 5 : 5 : 5 : 2.5 (v/v/w/v/v)

-

Causality of Scavengers:

-

TFA: The strong acid that cleaves the peptide from the resin and removes protecting groups.[15]

-

Water & TIS: Proton sources and carbocation scavengers, particularly for t-Butyl based groups.

-

Phenol & Thioanisole: Aromatic scavengers crucial for trapping the Pmc and other sulfonyl-based cations, preventing the alkylation of Tryptophan.[15]

-

Methodology:

-

Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

-

Incubation: Agitate gently at room temperature for 2-3 hours. The Pmc group requires sufficient time for complete removal.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume with nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Collection: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

-

Drying: Dry the crude peptide pellet under vacuum. The product is now ready for purification by HPLC.

Conclusion

Fmoc-Homoarg(Pmc)-OH is a highly valuable building block for synthesizing peptides with modified properties. Its utility is intrinsically linked to a comprehensive understanding of the chemistry of its Pmc protecting group. While effective, the Pmc group's potential to induce a significant Trp-alkylation side reaction necessitates a careful and informed synthesis strategy. By selecting appropriate complementary protecting groups (such as Boc for Trp), employing robust scavenger cocktails during cleavage, and considering superior alternatives like Pbf for challenging sequences, researchers can harness the full potential of homoarginine incorporation to advance the frontiers of peptide-based drug discovery.

References

-

Fields, C. G., & Fields, G. B. (1993). Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection. Tetrahedron Letters, 34(41), 6661-6664. [Link]

-

Ramage, R., & Green, J. (1987). N G -2,2,5,7,8-Pentamethylchroman-6-sulphonyl-L-arginine: A new acid labile derivative for peptide synthesis. Tetrahedron Letters, 28(20), 2287-2290. [Link]

-

Aapptec. (n.d.). Fmoc-Arg(Pmc)-OH vs Fmoc-Arg(Pbf). Retrieved January 26, 2026, from [Link]

-

Izdebski, J., et al. (2007). Synthesis and biological activity of homoarginine-containing opioid peptides. Journal of Peptide Science, 13(1), 27-30. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

ApinnoTech. (n.d.). Fmoc-L-HomoArg(Pbf)-OH. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Fmoc-L-HomoArg(Pbf)-OH. Retrieved January 26, 2026, from [Link]

-

Stierandova, A., et al. (1994). Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection. International Journal of Peptide and Protein Research, 43(1), 31-38. [Link]

Sources

- 1. Synthesis and biological activity of homoarginine-containing opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Homoarginine - Wikipedia [en.wikipedia.org]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. biosynth.com [biosynth.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. peptide.com [peptide.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Fmoc-L-HomoArg(Pbf)-OH CAS#401915-53-5 [apnbiotech.com]

- 10. reddit.com [reddit.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 16. chem.uci.edu [chem.uci.edu]

Introduction: The Role of Non-Canonical Amino Acids in Peptide Science

An In-Depth Technical Guide to Fmoc-Homoarg(Pmc)-OH: Properties, Synthesis, and Strategic Application

In the landscape of drug discovery and materials science, synthetic peptides offer a vast and versatile chemical space. The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide chemistry, enabling researchers to modulate the structural and functional properties of these molecules. Homoarginine, a homolog of arginine featuring an additional methylene group in its side chain, is a prime example. It serves to alter peptide conformation, enhance proteolytic stability, and fine-tune interactions with biological targets.

This guide provides a comprehensive technical overview of N-α-Fmoc-L-homoarginine(N-g-Pmc)-OH (Fmoc-Homoarg(Pmc)-OH), a key building block for introducing homoarginine into peptide sequences using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, the critical function of the Pmc protecting group, and provide field-proven protocols for its successful application.

Physicochemical and Structural Data

A precise understanding of the reagent's properties is fundamental to its effective use. Fmoc-Homoarg(Pmc)-OH is a complex molecule designed for stability during chain elongation and controlled deprotection at the appropriate stages.

| Property | Data |

| Full Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-N-g-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-homoarginine |

| Molecular Formula | C₃₆H₄₄N₄O₇S |

| Molecular Weight | 676.81 g/mol |

| Appearance | White to off-white powder |

| Typical Solubility | Soluble in polar organic solvents such as DMF, NMP, and DMSO |

The Pmc Protecting Group: A Strategic Choice for Guanidino Moiety Protection

The guanidinium side chain of arginine and its homologs is highly basic and nucleophilic, necessitating robust protection during peptide synthesis to prevent unwanted side reactions. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group was developed as a highly effective, acid-labile protecting group for this purpose.[1]

Causality of Pmc Group Function:

-

Stability: The Pmc group is completely stable to the basic conditions required for the repeated removal of the N-α-Fmoc group (typically 20% piperidine in DMF) throughout the SPPS cycles.[2]

-

Acid Lability: It is designed to be cleaved under moderately strong acidic conditions, specifically by trifluoroacetic acid (TFA).[1][3] This allows for its removal concurrently with the cleavage of the peptide from standard acid-labile resins (e.g., Wang, Rink Amide) and the deprotection of other common acid-labile side-chain protecting groups (e.g., Boc, tBu).[3]

Pmc vs. Pbf: A Critical Comparison The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is another common protecting group for arginine. The choice between Pmc and Pbf is a critical experimental decision:

-

Acid Lability: The Pmc group is slightly less acid-labile than the Pbf group.[3] Consequently, cleavage of the Pbf group with TFA proceeds approximately 1-2 times faster.[4]

-

Side Reactions with Tryptophan: A significant consideration arises when the peptide sequence contains tryptophan. During acid-mediated deprotection, carbocations released from the Pmc group can alkylate the indole side chain of tryptophan, leading to undesired byproducts.[1] This side reaction is notably less pronounced with the Pbf group.[1]

-

Expert Recommendation: When synthesizing peptides containing both homoarginine and tryptophan, it is strongly advised to use either the Pbf-protected homoarginine derivative or, if using the Pmc derivative, to concurrently use Boc-protected tryptophan (Fmoc-Trp(Boc)-OH). The Boc group on the tryptophan indole nitrogen effectively shields it from alkylation.

Experimental Workflow: Incorporation of Fmoc-Homoarg(Pmc)-OH in SPPS

This section details a self-validating protocol for the efficient incorporation of Fmoc-Homoarg(Pmc)-OH into a growing peptide chain on a solid support. The process relies on standard Fmoc/tBu chemistry.[5]

Step 1: Resin Swelling and N-α-Fmoc Deprotection

-

Place the peptide-resin from the previous cycle into a suitable reaction vessel.

-

Add sufficient N,N-Dimethylformamide (DMF) to swell the resin beads (typically 10-15 mL per gram of resin). Agitate gently for 30 minutes.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain.

-

Repeat the 20% piperidine treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 2: Amino Acid Activation and Coupling

Causality: The carboxylic acid of the incoming Fmoc-Homoarg(Pmc)-OH must be activated to form a reactive ester, facilitating nucleophilic attack by the free N-terminal amine on the peptide-resin. Urionium-based coupling reagents like HBTU or HATU are highly efficient for this purpose.

-

In a separate vessel, dissolve Fmoc-Homoarg(Pmc)-OH (3-5 equivalents relative to resin substitution) and a coupling activator such as HBTU/HATU (e.g., 2.95 equivalents) in DMF.

-

Add a tertiary base, typically N,N-Diisopropylethylamine (DIEA) (6 equivalents), to the solution. This raises the pH to facilitate the reaction without removing the Fmoc group.

-

Allow the activation mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended or a second coupling may be performed.[2]

Step 3: Post-Coupling Wash and Monitoring

-

Drain the coupling solution from the reaction vessel.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

-

Self-Validation/QC: Perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and confirms a complete coupling reaction. If the test is positive (beads turn dark blue), the coupling step should be repeated.

Final Cleavage and Pmc Group Removal

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups, including Pmc.

Causality: A strong acid, typically TFA, is used to break the acid-labile linker attaching the peptide to the resin and to remove the Pmc, Boc, and tBu groups. Scavengers are critical components of the cleavage cocktail. They act as sacrificial substrates for the highly reactive carbocations generated during the deprotection process, preventing them from modifying sensitive amino acid residues.

Standard Cleavage Protocol

-

Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail. A standard and highly effective mixture is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) .[2] Water helps to hydrolyze the ester linkage to the resin, and TIS is an excellent carbocation scavenger.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed at room temperature with occasional agitation for 2-4 hours. The slightly lower acid lability of Pmc may require a longer cleavage time compared to Pbf.[3]

-

Filter the resin and collect the TFA filtrate, which now contains the deprotected peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and wash the pellet with cold ether 2-3 more times to remove residual scavengers and organic impurities.

-

Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.

Conclusion and Authoritative Grounding

Fmoc-Homoarg(Pmc)-OH is a valuable reagent for peptide scientists seeking to introduce the non-canonical amino acid homoarginine into synthetic peptides. Its successful application hinges on a clear understanding of the properties of the Pmc protecting group and its behavior relative to other protective chemistries like Pbf. While the Pmc group provides robust protection during SPPS, careful consideration of the peptide sequence—particularly the presence of tryptophan—is essential to mitigate potential side reactions during final cleavage. By employing the validated protocols and strategic considerations outlined in this guide, researchers can confidently and efficiently utilize Fmoc-Homoarg(Pmc)-OH to advance their drug development and materials science objectives.

References

-

Title: Fmoc-L-HomoArg(Pbf)-OH Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Advances in Fmoc solid-phase peptide synthesis Source: Journal of Peptide Science via NIH National Library of Medicine URL: [Link]

-

Title: Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc)-OH vs Fmoc-Arg(Pbf)-OH Source: Aapptec URL: [Link]

-

Title: Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent Source: Green Chemistry, Royal Society of Chemistry URL: [Link]

-

Title: Fmoc-L-HomoArg(Pbf)-OH Source: ApinnoTech URL: [Link]

-

Title: Fmoc-L-beta-Homoarginine(Pmc) Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

A Senior Application Scientist's In-depth Technical Guide: Fmoc-Homoarginine(Pmc)-OH vs. Fmoc-Arginine(Pmc)-OH in Solid-Phase Peptide Synthesis

This guide provides an in-depth technical comparison of Fmoc-Homoarginine(Pmc)-OH and Fmoc-Arginine(Pmc)-OH for researchers, scientists, and professionals in drug development. The focus is on providing practical, field-tested insights into the selection and application of these two critical reagents in solid-phase peptide synthesis (SPPS), moving beyond catalog descriptions to the causal factors that drive success in the laboratory.

Foundational Principles: Arginine, Homoarginine, and the Pmc Protecting Group

Arginine, with its positively charged guanidinium group, is a cornerstone of many biologically active peptides, including cell-penetrating peptides (CPPs) and antimicrobial peptides. Its homolog, homoarginine, possesses an additional methylene group in its side chain, a seemingly minor modification that imparts significant changes to the resulting peptide's properties.

The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is a well-established acid-labile protecting group for the guanidino function of both arginine and homoarginine. Its role is to prevent the highly nucleophilic side chain from participating in unwanted reactions during peptide synthesis. The Pmc group is stable to the basic conditions used for Fmoc deprotection (typically 20% piperidine in DMF) and is removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[1][2]

Head-to-Head Comparison: Key Physicochemical and Synthetic Parameters

While both amino acid derivatives serve a similar purpose, their subtle structural differences have practical implications in peptide synthesis.

| Property | Fmoc-Arg(Pmc)-OH | Fmoc-Homoarg(Pmc)-OH | Rationale and Field Insights |

| Molecular Weight | 662.80 g/mol [3] | ~676.83 g/mol | The additional methylene group in homoarginine results in a slightly higher molecular weight. This is a minor consideration for most syntheses but should be accounted for in high-precision work. |

| Side Chain Length | 3-carbon chain to guanidinium | 4-carbon chain to guanidinium | The longer, more flexible side chain of homoarginine can influence peptide conformation and interaction with biological targets. |

| pKa of Guanidinium Group | ~12.5 | Slightly higher than Arginine | The increased distance from the electron-withdrawing alpha-carbon in homoarginine may slightly increase the basicity of the guanidinium group, potentially altering electrostatic interactions of the final peptide. |

| Coupling Efficiency | Generally high, but can be sterically hindered. | Potentially slightly lower due to increased steric bulk and flexibility of the longer side chain. | While direct comparative data is scarce, the longer and more flexible side chain of homoarginine might lead to slightly slower coupling kinetics. Optimization of coupling time and reagents is recommended. For sterically hindered couplings, more potent activators like HATU or COMU may be beneficial. |

| Side Reactions | Prone to δ-lactam formation upon activation.[4] | Expected to have a similar propensity for lactam formation. | The intramolecular cyclization to form an inactive δ-lactam is a known issue with arginine derivatives during activation. Given the similar chemical environment, this is also a potential concern for homoarginine. Using in-situ activation and minimizing pre-activation times can mitigate this. |

| Pmc Deprotection | Cleaved with TFA, typically in 1-3 hours.[3] | Expected to have similar cleavage kinetics. | The lability of the Pmc group is primarily determined by its own chemical structure and the strength of the acid used for cleavage. The cleavage time for Pmc from homoarginine should be comparable to that from arginine. |

The Strategic Choice: Impact on Final Peptide Properties

The decision to incorporate homoarginine instead of arginine is typically driven by the desired properties of the final peptide, particularly its stability and biological activity.

Enhanced Enzymatic Stability

A significant advantage of substituting arginine with homoarginine is the increased resistance of the resulting peptide to degradation by trypsin-like enzymes.[5] Trypsin specifically cleaves peptide bonds at the C-terminus of arginine and lysine residues. The altered side-chain length and conformation of homoarginine can hinder its recognition by the active site of these proteases.

Experimental Evidence: A study on opioid peptides demonstrated that the replacement of arginine with homoarginine resulted in peptides with increased resistance to enzymatic degradation.[5] This enhanced stability is a critical factor in the development of peptide-based therapeutics with improved pharmacokinetic profiles.

Modulation of Biological Activity

The introduction of homoarginine can modulate the biological activity of a peptide. The longer side chain can alter the peptide's three-dimensional structure and its binding affinity to target receptors or membranes. For example, in the context of antimicrobial peptides, where the positive charge of arginine is crucial for interacting with bacterial membranes, the subtle change in charge presentation and side-chain flexibility with homoarginine can either enhance or diminish activity.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with checkpoints and explanations to ensure success.

Standard Solid-Phase Peptide Synthesis (SPPS) Cycle

This cycle is applicable to both Fmoc-Arg(Pmc)-OH and Fmoc-Homoarg(Pmc)-OH, with specific considerations for the latter highlighted.

SPPS Workflow Diagram

Step-by-Step Protocol:

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-adduct.

-

Amino Acid Activation and Coupling:

-

Standard Protocol (for both): Pre-dissolve 3-5 equivalents of Fmoc-Arg(Pmc)-OH or Fmoc-Homoarg(Pmc)-OH and a suitable coupling agent (e.g., HBTU, HATU) in DMF. Add an activator base (e.g., DIPEA) and immediately add the mixture to the resin.

-

Rationale: In-situ activation is crucial to minimize the formation of the inactive δ-lactam, a common side reaction with arginine derivatives.[4]

-

For Fmoc-Homoarg(Pmc)-OH: Due to potential steric hindrance from the longer side chain, it is advisable to extend the coupling time and monitor the reaction progress closely using a qualitative test like the Kaiser test. If the coupling is sluggish, a double coupling may be necessary.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat Cycle: Return to step 2 for the next amino acid in the sequence.

Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups, including the Pmc group.

Cleavage and Purification Workflow

Step-by-Step Protocol:

-

Resin Preparation: Wash the fully assembled peptidyl-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage Cocktail: Prepare a cleavage cocktail. A standard and effective cocktail for peptides containing arginine is TFA/TIS/H₂O (95:2.5:2.5) .

-

TFA (Trifluoroacetic Acid): The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups like Pmc and Boc.

-

TIS (Triisopropylsilane): A scavenger to quench reactive carbocations generated from the protecting groups, thus preventing re-attachment to sensitive residues like tryptophan.

-

H₂O (Water): Another scavenger that also helps to suppress side reactions.

-

-

Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling. For peptides with multiple Pmc-protected residues, a longer cleavage time may be necessary.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Isolation and Purification: Centrifuge the ether suspension to pellet the crude peptide. Wash the pellet with cold ether and then dry it. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanistic Insights and Side Reaction Management

A thorough understanding of the underlying chemistry is paramount for troubleshooting and optimizing peptide synthesis.

The Challenge of δ-Lactam Formation

Competing Reactions During Arginine/Homoarginine Coupling

During the activation of the carboxylic acid of Fmoc-Arg(Pmc)-OH or Fmoc-Homoarg(Pmc)-OH, the activated carboxyl group can be attacked by the nitrogen of the side chain, leading to the formation of an inactive δ-lactam. This side reaction is a significant cause of deletion sequences in the final peptide.

Mitigation Strategies:

-

In-situ Activation: As mentioned in the protocol, mixing the amino acid, coupling reagent, and activator base immediately before adding to the resin minimizes the time the activated amino acid spends in solution, thus reducing the opportunity for lactam formation.

-

Choice of Coupling Reagents: While standard reagents like HBTU are effective, for particularly difficult couplings, reagents like HATU or COMU, which can promote faster coupling, may be advantageous.

Tryptophan Alkylation During Cleavage

During the acidic cleavage step, the Pmc group can be a source of reactive carbocations that can alkylate sensitive residues, most notably the indole side chain of tryptophan. While the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is generally considered to result in less tryptophan alkylation than Pmc, proper scavenging is key to minimizing this side reaction with either protecting group. The use of TIS and water in the cleavage cocktail is highly effective at quenching these reactive species.

Conclusion and Future Perspectives

The choice between Fmoc-Arg(Pmc)-OH and Fmoc-Homoarg(Pmc)-OH is a strategic one, hinging on the desired final properties of the peptide. While Fmoc-Arg(Pmc)-OH is a well-established and reliable reagent, the incorporation of homoarginine offers a powerful tool for enhancing the enzymatic stability of peptide therapeutics. Although direct comparative data for Fmoc-Homoarg(Pmc)-OH is not as abundant as for its arginine counterpart, the principles of Fmoc-SPPS and the known behavior of the Pmc protecting group provide a solid foundation for its successful application. As the demand for more stable and potent peptide drugs continues to grow, the strategic use of non-canonical amino acids like homoarginine will undoubtedly play an increasingly important role in the field of drug discovery and development.

References

-

Aapptec. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc)-OH vs Fmoc-Arg(Pbf). Retrieved from [Link]

-

AAPPTec. (n.d.). Fmoc-Arg(Pmc)-OH, [119831-72-0]. Retrieved from [Link]

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27. [Link]

-

de la Torre, B. G., & Albericio, F. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(23), 8259-8265. [Link]

-

Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Retrieved from [Link]

-

Izdebski, J., Kunce, D., Schiller, P. W., Chung, N. N., Gers, T., Zelman, M., & Grabek, M. (2007). Synthesis and biological activity of homoarginine-containing opioid peptides. Journal of Peptide Science, 13(1), 27–30. [Link]

-

PubChem. (n.d.). Fmoc-homoarg-OH. Retrieved from [Link]

-

Ryan, L. D., & Hodges, R. S. (1984). Homocitrulline and homoarginine synthesis from lysine. The Journal of biological chemistry, 259(9), 5675–5680. [Link]

-

Enninful, G. N., Kuppusamy, R., Tiburu, E., Kumar, N., & Willcox, M. D. P. (2026). Assessing the Effect of Substitution of Arginine with Homoarginine in Two Antimicrobial Peptides. International Journal of Peptide Research and Therapeutics, 32(2). [Link]

-

Wikipedia. (2023, December 19). Homoarginine. In Wikipedia. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological activity of homoarginine-containing opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-Homoarg(Pmc)-OH: A Senior Application Scientist's Guide to Synthesis, Application, and Best Practices

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of Nα-Fmoc-L-homoarginine(Pmc)-OH, a critical building block for the synthesis of modified peptides in drug discovery and biomedical research. As a non-canonical amino acid, homoarginine offers unique structural and biochemical properties, enabling the development of peptide analogs with enhanced stability and novel functionalities. This document, intended for researchers, chemists, and drug development professionals, details the chemical properties of Fmoc-Homoarg(Pmc)-OH, provides guidance on sourcing and quality control, and presents validated, step-by-step protocols for its application in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, from coupling strategies to final cleavage and deprotection, ensuring a robust and reproducible workflow.

Chapter 1: The Strategic Role of Protected Non-Canonical Amino Acids in Peptide Science

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides, moving the process from a laborious solution-phase endeavor to a streamlined, automatable workflow. The foundation of modern SPPS, particularly Fmoc-based chemistry, relies on a sophisticated interplay of protecting groups. The Nα-amino group is temporarily masked by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while reactive side chains are protected by acid-labile groups.

The strategic incorporation of non-canonical amino acids (ncAAs) like L-homoarginine is a cornerstone of modern peptide drug design. Homoarginine, an analog of arginine with an additional methylene group in its side chain, can alter the peptide's conformation, basicity, and susceptibility to enzymatic degradation. This modification can lead to peptides with improved pharmacokinetic profiles, enhanced target binding, or novel biological activities.

To successfully incorporate homoarginine, its highly basic guanidinium side chain must be masked. The 2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc) group is a well-established protecting group for this purpose. It provides robust protection throughout the synthesis cycles and is conveniently removed under the same acidic conditions used for final peptide cleavage from the resin.[1][2] This guide focuses specifically on the practical application of Fmoc-Homoarg(Pmc)-OH, providing the technical insights required for its successful use.

Chapter 2: Chemical Profile and Sourcing of Fmoc-Homoarg(Pmc)-OH

A thorough understanding of the reagent's properties is paramount for its effective use. While structurally similar to its canonical counterpart, Fmoc-Arg(Pmc)-OH, the extra methylene group in the homoarginine side chain can subtly influence solubility and reactivity.

Physicochemical Properties

The key properties of Fmoc-L-Homoarginine(Pmc)-OH and its closely related arginine analog are summarized below.

| Property | Fmoc-L-Homoarginine(Pmc)-OH | Fmoc-L-Arginine(Pmc)-OH |

| Molecular Formula | C₃₆H₄₄N₄O₇S | C₃₅H₄₂N₄O₇S |

| Molecular Weight | 676.82 g/mol | 662.80 g/mol |

| CAS Number | 158771-36-3 | 119831-72-0 |

| Appearance | White to off-white powder | White to off-white powder |

| Purity (Typical) | >98% (HPLC) | >98% (HPLC) |

| Storage | 15-25°C, sealed from moisture | 15-25°C, sealed from moisture |

The Pmc Protecting Group: A Deliberate Choice

The selection of a side-chain protecting group is a critical decision in peptide synthesis. The Pmc group is a sulfonyl-based protector for the guanidinium function of arginine and its homologs.[3] Its acid lability is comparable to other tert-butyl (tBu) based protecting groups used for residues like Asp, Glu, and Tyr, allowing for a single, consolidated deprotection step at the end of the synthesis.[1]

The order of increasing acid lability for common arginine protecting groups is generally: Tos < Mts < Mtr < Pmc < Pbf [1]

While the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is slightly more acid-labile and often preferred for sequences containing tryptophan to reduce side reactions, the Pmc group remains an excellent and widely used choice for many applications.[1][2]

Key Manufacturers and Suppliers

Ensuring a high-quality source of amino acid derivatives is the first step in a successful synthesis. The following companies are established manufacturers or suppliers of Fmoc-protected arginine and homoarginine derivatives:

| Supplier | Product Focus | Website |

| Bachem AG | Manufacturer of amino acid derivatives and peptides. | [4] |

| MilliporeSigma (Novabiochem®) | Leading supplier of research chemicals and reagents. | [5] |

| AAPPTec | Specializes in peptide synthesis reagents and instrumentation. | [Link][1] |

| MedChemExpress | Supplier of research chemicals and biochemicals. | [6] |

Trustworthiness through Verification: Before committing a large-scale synthesis, it is prudent to perform a test coupling with a new batch of Fmoc-Homoarg(Pmc)-OH. A simple dipeptide synthesis (e.g., coupling to Gly-resin) followed by cleavage and LC-MS analysis serves as a self-validating system to confirm reactivity and identity, preventing costly failures.

Chapter 3: Core Application: Incorporation via Fmoc-SPPS

The incorporation of Fmoc-Homoarg(Pmc)-OH into a growing peptide chain follows the standard Fmoc-SPPS workflow. The process is cyclical, with each cycle adding one amino acid residue.

Caption: Workflow for peptide cleavage from the resin and global deprotection.

Detailed Protocol 2: Cleavage and Pmc Group Removal

Safety: This procedure must be performed in a certified chemical fume hood. TFA is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Materials:

-

Dry peptidyl-resin

-

Reagent Grade Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized Water

-

Cold (-20°C) Diethyl Ether

Methodology:

-

Prepare the Cleavage Cocktail:

-

For most peptides, a standard cocktail is TFA / Triisopropylsilane (TIS) / Water in a ratio of 95:2.5:2.5 by volume. * Causality: TFA is the strong acid for cleavage. TIS is an effective carbocation scavenger. Water helps to hydrolyze certain intermediates and can act as a scavenger.

-

Prepare the cocktail fresh just before use. For 100 mg of resin, approximately 2 mL of cocktail is sufficient.

-

-

Cleavage Reaction:

-

Place the dry resin in a suitable reaction vessel.

-

Add the cleavage cocktail to the resin.

-

Agitate gently at room temperature for 2-3 hours. The Pmc group is typically removed within this timeframe. For peptides with multiple homoarginine residues, the time may be extended to 4 hours. [7]

-

-

Peptide Isolation and Precipitation:

-

Filter the resin and collect the TFA solution containing the peptide into a clean centrifuge tube.

-

Wash the resin beads with a small amount of fresh TFA to recover any remaining peptide.

-

Add the TFA solution dropwise to a larger volume of cold diethyl ether (typically 10-20 times the volume of TFA). A white precipitate (the crude peptide) should form immediately.

-

Expert Insight: The cold ether minimizes the solubility of the peptide, maximizing precipitation yield.

-

-

Washing and Drying:

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with more cold ether (2-3 times) to remove residual scavengers and cleaved protecting groups.

-

After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

For long-term storage, lyophilize the peptide from a water/acetonitrile mixture to obtain a fluffy, stable powder.

-

Chapter 5: Conclusion

Fmoc-Homoarg(Pmc)-OH is a valuable reagent for peptide chemists seeking to introduce structural diversity and enhance the drug-like properties of synthetic peptides. Its handling and application are straightforward for those familiar with standard Fmoc-SPPS, following principles nearly identical to its canonical arginine counterpart. Success hinges on the use of high-quality reagents, appropriate activation strategies to maximize coupling efficiency, and a robust cleavage protocol with effective scavengers to ensure the integrity of the final product. By understanding the chemical principles and following the validated protocols outlined in this guide, researchers can confidently incorporate this non-canonical building block into their next generation of peptide-based therapeutics and research tools.

References

-

AAPPTec. (n.d.). Fmoc-Arg(Pmc)-OH [119831-72-0]. Retrieved from [Link]

-

García-de la Torre, B., et al. (2021). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-L-HomoArg(Pbf)-OH. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthetic pathway for the preparation of Fmoc-Arg(MIS)-OH. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc)-OH vs Fmoc-Arg(Pbf). Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

Sources

A Senior Application Scientist's In-depth Technical Guide to the Purity and Analysis of Commercial Fmoc-Homoarg(Pmc)-OH

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Peptide Synthesis

In the landscape of therapeutic peptide development and complex biological research, the integrity of each building block is paramount. The quality of a synthetic peptide is not merely a reflection of a successful synthesis but a direct determinant of its biological activity, safety, and reproducibility. Among the diverse array of non-canonical amino acids, Fmoc-L-Homoarginine(Pmc)-OH stands out for its utility in modulating peptide structure and function. However, its intricate structure, bearing two critical protecting groups, necessitates a rigorous and well-understood analytical framework to ensure its purity. This guide, born from extensive experience in peptide chemistry and analytical sciences, provides a comprehensive examination of the purity and analysis of commercial-grade Fmoc-L-Homoarginine(Pmc)-OH. We will delve into the origins of potential impurities, robust analytical methodologies for their detection and quantification, and the underlying chemical principles that govern these processes.

The Molecular Anatomy of Fmoc-Homoarg(Pmc)-OH: A Tale of Two Protecting Groups

Fmoc-L-Homoarginine(Pmc)-OH is a derivative of L-lysine, extended by one methylene group in its side chain and subsequently guanidinylated to form the homoarginine scaffold. Its utility in solid-phase peptide synthesis (SPPS) is conferred by two orthogonal protecting groups:

-

The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group is the cornerstone of modern SPPS, allowing for the sequential addition of amino acids under mild conditions.[1]

-

The Nω-Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group: This acid-labile group shields the highly basic guanidinium function of the homoarginine side chain, preventing its interference with peptide coupling reactions. The Pmc group is designed to be removed during the final cleavage of the peptide from the resin, typically with trifluoroacetic acid (TFA).[2]

The successful synthesis of a target peptide relies on the high purity of this starting material. Impurities present in a commercial batch of Fmoc-Homoarg(Pmc)-OH can lead to a cascade of undesirable side products, complicating purification and potentially compromising the final peptide's integrity.

Deconstructing the Impurity Profile: A Synthesis-Forward Approach

Understanding the potential impurities in commercial Fmoc-Homoarg(Pmc)-OH begins with an appreciation of its synthesis. While specific manufacturing processes are proprietary, a general and logical synthetic route can be inferred, highlighting critical steps where impurities may arise.

The Synthetic Pathway and its Implications

The synthesis of Fmoc-Homoarg(Pmc)-OH typically involves three key stages:

-

Formation of the Homoarginine Backbone: This is commonly achieved through the guanidinylation of the ε-amino group of a suitably protected L-lysine derivative. Reagents like O-methylisourea are often employed for this transformation.[3]

-

Protection of the Guanidinium Group: The Pmc group is introduced by reacting the homoarginine derivative with 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl).[4]

-

Nα-Fmoc Protection: The final step involves the attachment of the Fmoc group to the α-amino group, typically using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl.

This multi-step synthesis provides a roadmap to the most probable process-related impurities.

Figure 1: Generalized synthetic workflow for Fmoc-L-Homoarg(Pmc)-OH.

A Taxonomy of Impurities

Based on the synthetic pathway and general knowledge of Fmoc-amino acid chemistry, the following impurities should be considered during the analysis of a commercial batch:

| Impurity Class | Specific Examples | Origin / Causality |

| Diastereomeric Impurities | Fmoc-D-Homoarg(Pmc)-OH | Racemization during any of the synthetic steps or the presence of D-lysine in the starting material. |

| Incomplete Protection | H-Homoarg(Pmc)-OH (Fmoc-deprotected) | Incomplete reaction during the Nα-Fmoc attachment step. |

| Fmoc-Homoarg-OH (Pmc-deprotected) | Premature cleavage of the Pmc group during synthesis or workup. | |

| Process-Related Impurities | Fmoc-Lys(Pmc)-OH | Incomplete guanidinylation of the lysine starting material. |

| Di-Pmc protected species | Over-reaction during the Pmc protection step. | |

| Fmoc-dipeptides | Formation of Fmoc-Homoarg(Pmc)-Homoarg(Pmc)-OH during the Fmoc protection step. | |

| Reagent-Related Impurities | Residual solvents (e.g., Ethyl Acetate, Dichloromethane) | Incomplete removal during final product isolation and drying. |

| Residual coupling reagents or their by-products | Carry-over from the various synthetic steps. |

The Analytical Toolkit: A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of the purity of Fmoc-Homoarg(Pmc)-OH. A robust quality control strategy employs a combination of chromatographic and spectroscopic methods, each providing a unique piece of the puzzle.

Figure 2: A multi-modal analytical workflow for Fmoc-Homoarg(Pmc)-OH.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the chromatographic purity of Fmoc-protected amino acids. The method separates the main component from its closely related impurities based on differences in their hydrophobicity.

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

-

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical starting point is a linear gradient from 30% to 90% B over 20 minutes. This may require optimization depending on the specific impurity profile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 265 nm (for the Fmoc group).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the Fmoc-Homoarg(Pmc)-OH sample.

-

Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.

-

Vortex to ensure complete dissolution.

-

-

Analysis and Interpretation:

-

The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

-

Commercial specifications for high-purity Fmoc-amino acids are typically ≥98% or ≥99%.

-

Chiral HPLC: Quantifying the Enantiomeric Impurity

The presence of the D-enantiomer is a critical quality attribute, as its incorporation into a peptide can have significant biological consequences. Chiral HPLC is the definitive method for separating and quantifying the L- and D-enantiomers.

-

Instrumentation:

-

HPLC system as described for RP-HPLC.

-

-

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral stationary phase (CSP) is recommended (e.g., cellulose or amylose derivatives).[5]

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic modifier (e.g., TFA).[6] A common mobile phase is 90:10 (v/v) hexane:isopropanol + 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm.

-

-

Analysis:

-

The enantiomeric excess (e.e.) is calculated from the peak areas of the L- and D-isomers. High-quality commercial products should have an enantiomeric purity of >99.5%.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation and Impurity Identification

LC-MS is a powerful tool for confirming the identity of the main component and for identifying unknown impurities. The mass spectrometer provides the molecular weight of the eluting peaks, allowing for the tentative identification of process-related impurities and degradation products.

-

Instrumentation:

-

An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

The RP-HPLC method described in section 3.1 can be adapted for LC-MS by replacing the TFA in the mobile phase with a volatile acid, such as 0.1% formic acid, which is more compatible with MS detection.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive ESI is typically used to generate the protonated molecular ion [M+H]+.

-

Expected Mass: The theoretical monoisotopic mass of Fmoc-Homoarg(Pmc)-OH (C36H44N4O7S) is approximately 676.29 Da. The observed [M+H]+ ion should be around 677.29 m/z.

-

Fragmentation Analysis (MS/MS): For structural confirmation, fragmentation of the parent ion can be performed. Key fragments would include the loss of the Fmoc group (222 Da) and characteristic fragments from the Pmc-protected homoarginine side chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed structural information and is invaluable for the definitive identification of the compound and its impurities if they are present at sufficient levels.

-

Fmoc Group: A series of multiplets in the aromatic region (δ 7.2-7.8 ppm). A characteristic multiplet for the CH and CH2 protons of the fluorenyl moiety will be present around δ 4.2-4.5 ppm.

-

Homoarginine Backbone: The α-proton will appear as a multiplet around δ 4.0-4.3 ppm. The side-chain methylene protons will resonate in the upfield region (δ 1.2-3.2 ppm).

-

Pmc Group: The aromatic proton of the chroman ring will be a singlet around δ 6.5-7.0 ppm. The methyl groups will appear as singlets in the δ 1.2-2.6 ppm region. The methylene protons of the chroman ring will be observed as multiplets.

A Self-Validating System: Ensuring Trustworthiness in Analysis

The analytical protocols described above should not be viewed in isolation. They form a self-validating system where the results of one technique corroborate the findings of another.

-

An impurity peak observed in the HPLC chromatogram can be further investigated by LC-MS to determine its molecular weight, allowing for a tentative identification.

-

The molecular weight obtained from MS should be consistent with the structure proposed by NMR.

-

The enantiomeric purity determined by chiral HPLC confirms the stereochemical integrity of the main component observed by other methods.

By integrating these techniques, a high degree of confidence in the purity and identity of commercial Fmoc-Homoarg(Pmc)-OH can be achieved, ensuring its suitability for demanding applications in peptide synthesis.

References

-

Monty, O. B. C., Simmons, N., Chamakuri, S., Matzuk, M. M., & Young, D. W. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(12), 833–843. [Link]

-

Klein, B. A., Tkachuk, D. G., Terskikh, V. V., & Michaelis, V. K. (2021). Expanding the NMR toolkit for biological solids: oxygen-17 enriched Fmoc- amino acids. New Journal of Chemistry, 45(28), 12384–12398. [Link]

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Aapptec. (n.d.). Fmoc-HArg(Pbf)-OH, CAS 1159680-21-3. Retrieved January 26, 2026, from [Link]

-

RSC Publishing. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 11(34), 20875-20886. [Link]

-

PrepChem.com. (n.d.). Synthesis of Pmc-Cl. Retrieved January 26, 2026, from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 26, 2026, from [Link]

-

Klein, B. A. (2021). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Alberta. [Link]

-

Gellman, S. H., et al. (2011). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. PMC. [Link]

-

Aapptec. (n.d.). Fmoc-Arg(Pmc)-OH, [119831-72-0]. Retrieved January 26, 2026, from [Link]

-

The Royal Society of Chemistry. (2013). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. RSC Advances, 3(48), 25888-25891. [Link]

-

Communications Chemistry, 7(1), 265. (2024). [Link]

-

Jo, H., Mező, G., & Luyt, L. G. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PMC. [Link]

-

Monty, O. B. C., Simmons, N., Chamakuri, S., Matzuk, M. M., & Young, D. W. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Deliver Therapeutics. [Link]

-

Journal of Mass Spectrometry, 46(9), 899-906. (2011). [Link]

-

Journal of Chemical and Pharmaceutical Research, 5(8), 103-106. (2013). [Link]

-

Aapptec. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc)-OH vs Fmoc-Arg(Pbf)-OH. Retrieved January 26, 2026, from [Link]

-

Shoshan, M. S., et al. (2019). Guanidino Groups Greatly Enhance the Action of Antimicrobial Peptidomimetics Against Bacterial Cytoplasmic Membranes. PMC. [Link]

-

Convertine, A. J., et al. (2013). Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery. PMC. [Link]

-

Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]

-

Monty, O. B. C., Simmons, N., Chamakuri, S., Matzuk, M. M., & Young, D. W. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. ACS Combinatorial Science, 22(12), 833-843. [Link]

-

Wikipedia. (n.d.). Chloral hydrate. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Ancient protein. Retrieved January 26, 2026, from [Link]

-

Rutherfurd, S. M. (2010). A preliminary study on the length of incubation needed to maximize guanidination of lysine in. Animal Feed Science and Technology, 159(3-4), 214-218. [Link]

-

Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2019). [Link]

-

sfera. (2023). [Link]

-

ResearchGate. (n.d.). [Link]

-

Molecules, 28(14), 5529. (2023). [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 26, 2026, from [Link]

-

ORCA - Cardiff University. (n.d.). [Link]

-

Chromatography Today. (n.d.). [Link]

-

Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549–1556. [Link]

-

ResearchGate. (n.d.). [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to Solid-Phase Peptide Synthesis of Homoarginine-Containing Peptides using Fmoc-Homoarg(Pmc)-OH

Introduction: The Significance of Homoarginine in Peptide Therapeutics and the Role of the Pmc Protecting Group

Homoarginine, a non-proteinogenic amino acid homolog of arginine, is of increasing interest to researchers, scientists, and drug development professionals. Its incorporation into peptide sequences can modulate biological activity, enhance proteolytic stability, and alter receptor-binding profiles. The synthesis of high-purity homoarginine-containing peptides is therefore a critical capability in modern peptidomimetic design and drug discovery.

This guide provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing homoarginine, utilizing the Fmoc-Homoarg(Pmc)-OH building block. We will delve into the causality behind key experimental choices, focusing on the strategic use of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group for the protection of the guanidino function of homoarginine. The Pmc group offers a good balance of stability during chain elongation and lability under moderately acidic conditions for final deprotection, making it a suitable choice for Fmoc-based SPPS strategies.[1][2]

Core Principles and Strategic Considerations

The successful synthesis of homoarginine-containing peptides hinges on a thorough understanding of the underlying chemical principles. The guanidino group of homoarginine is highly nucleophilic and requires robust protection throughout the synthesis to prevent unwanted side reactions. The Pmc group, like the closely related Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, is an acid-labile protecting group designed for this purpose.[1][3] Its cleavage requires trifluoroacetic acid (TFA), which is compatible with the final cleavage step in most Fmoc-SPPS protocols.[4]

A primary challenge during the incorporation of protected arginine and its homologs is the potential for intramolecular cyclization upon carboxyl group activation, leading to the formation of an unreactive lactam.[5] This side reaction truncates the peptide chain and complicates purification. Therefore, careful selection of coupling reagents and optimization of reaction conditions are paramount to maximizing coupling efficiency while minimizing lactam formation.

Visualizing the SPPS Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of a single Fmoc-Homoarg(Pmc)-OH residue.

Sources

Application Notes & Protocols: Coupling Strategies for Fmoc-Homoarg(Pmc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge of Incorporating Homoarginine

Homoarginine (hArg), a homolog of arginine with an additional methylene group in its side chain, is a critical component in the design of peptide-based therapeutics, including enzyme inhibitors and cell-penetrating peptides. Its incorporation via Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy, however, presents distinct challenges. The derivative Fmoc-Homoarg(Pmc)-OH, with its bulky 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group on the guanidinium side chain, is notoriously difficult to couple efficiently.

This guide provides a detailed analysis of the factors complicating the incorporation of Fmoc-Homoarg(Pmc)-OH, evaluates the efficacy of various modern coupling reagents, and offers field-proven protocols to maximize coupling efficiency while minimizing common side reactions.

The Core Problem: Steric Hindrance and Side Chain Reactivity